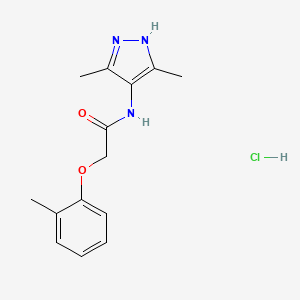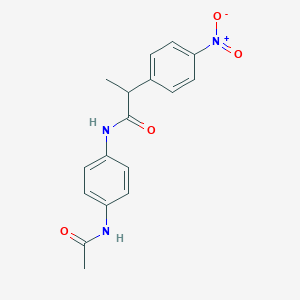![molecular formula C28H40N2O8 B4075384 1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4075384.png)
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Descripción general
Descripción
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound It features a piperazine ring substituted with a phenoxyethyl group and a trimethoxyphenylmethyl group, combined with oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 5-methyl-2-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Formation of the Piperazine Intermediate: The phenoxyethyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine intermediate.
Formation of the Trimethoxyphenylmethyl Intermediate: This step involves the reaction of 2,3,4-trimethoxybenzyl chloride with an appropriate base to form the trimethoxyphenylmethyl intermediate.
Final Coupling Reaction: The piperazine intermediate is then coupled with the trimethoxyphenylmethyl intermediate under suitable conditions to form the final compound.
Oxalic Acid Addition: Finally, oxalic acid is added to the compound to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(4-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- 1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-dimethoxyphenyl)methyl]piperazine
Uniqueness
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research.
Propiedades
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4.C2H2O4/c1-19(2)22-9-7-20(3)17-24(22)32-16-15-27-11-13-28(14-12-27)18-21-8-10-23(29-4)26(31-6)25(21)30-5;3-1(4)2(5)6/h7-10,17,19H,11-16,18H2,1-6H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFASBZHAWKCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075311.png)
![1-[3-(3-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4075325.png)
![1-[4-(2-Ethoxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4075327.png)
![1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine;oxalic acid](/img/structure/B4075335.png)
![1-[3-(3-Ethoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4075343.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4075348.png)
![ethyl 2-{[2-(4-nitrophenyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4075354.png)
![ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4075361.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4075365.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoyl]benzoic acid](/img/structure/B4075371.png)
![1-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4075382.png)


![oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4075417.png)
